BenchChemオンラインストアへようこそ!

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Stereoselective synthesis Bile acid reduction isoursodeoxycholic acid

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid (CAS 67008-26-8) is the stereochemically pure 3β-epimer, distinct from 7-ketolithocholic acid (CAS 4651-67-6). Its 3β-hydroxy configuration is essential for synthesizing isoursodeoxycholic acid (isoUDCA) via stereoselective 7-oxo reduction (94% yield). As Ursodeoxycholic Acid EP Impurity L, it is required for compendial analytical method validation, ANDA submissions, and commercial QC release testing of ursodeoxycholic acid and chenodeoxycholic acid. For gut microbiome research on the Ruminococcus gnavus iso-bile acid pathway, this 3β-epimer is the authentic intermediate. Generic substitution with the 3α-epimer yields non-equivalent pharmacological outcomes at MRGPRX4 and FXR. Ensure your experimental and regulatory workflows are stereochemistry-validated by sourcing the correct, CAS-verified reference standard.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
CAS No. 67008-26-8
Cat. No. B3278009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
CAS67008-26-8
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1
InChIKeyDXOCDBGWDZAYRQ-QCXZXCEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid (CAS 67008-26-8): Compound Identity and Scientific Context


3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid (CAS 67008-26-8), also known as 7-oxoisolithocholic acid or Ursodeoxycholic Acid EP Impurity L, is a monohydroxy-5beta-cholanic acid bearing a 3β-hydroxy group and a 7-oxo substituent . It is the 3β-epimer of the more widely studied 7-ketolithocholic acid (3α-hydroxy-7-oxo-5β-cholan-24-oic acid, CAS 4651-67-6) and belongs to the iso-bile acid (3β-hydroxy bile acid) family—a class recognized as the second most abundant bile acid category in the human gut, with levels exceeding 300 µM in some individuals . This compound serves dual roles: as a key stereochemical intermediate in the synthesis of isoursodeoxycholic acid (isoUDCA) and as a compendial impurity reference standard for ursodeoxycholic acid and chenodeoxycholic acid quality control .

Why 7-Oxoisolithocholic Acid (CAS 67008-26-8) Cannot Be Interchanged with Its 3α-Epimer or Other Bile Acid Analogs


The 3β-hydroxy configuration of 7-oxoisolithocholic acid fundamentally alters its stereochemical reactivity, enzymatic substrate specificity, and biological toxicity profile relative to the 3α-epimer 7-ketolithocholic acid (CAS 4651-67-6). In stereoselective reduction reactions, 7-oxoisolithocholic acid yields isoursodeoxycholic acid (isoUDCA, 94% yield) whereas 7-oxolithocholic acid yields ursodeoxycholic acid (UDCA, 96% yield)—two products with distinct receptor pharmacology . At the receptor level, isoUDCA exhibits a 7-fold lower potency at MRGPRX4 compared to UDCA and displays differential cooperativity with FXR . Furthermore, the 3β-hydroxy epimerization converts bile acids into a less cytotoxic form: 3β-hydroxy bile acids are less toxic to cultured cells than their 3α-hydroxy precursors, a finding validated across multiple intestinal bacterial strains . These stereochemistry-dependent differences in synthesis output, receptor pharmacology, and cytotoxicity mean that generic substitution between the 3α- and 3β-epimers—or between the parent compound and its reduction products—will produce non-equivalent experimental or manufacturing outcomes.

Quantitative Differential Evidence Guide: 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid (CAS 67008-26-8) vs. Comparators


Stereoselective Reduction Yield: 7-Oxoisolithocholic Acid vs. 7-Oxolithocholic Acid to Their Respective 7β-Hydroxy Products

In a direct head-to-head comparison under identical reaction conditions (potassium/tertiary amyl alcohol reduction), 7-oxoisolithocholic acid (the 3β-epimer, CAS 67008-26-8) was reduced to isoursodeoxycholic acid (isoUDCA) in 94% yield, while 7-oxolithocholic acid (the 3α-epimer, CAS 4651-67-6) was reduced to ursodeoxycholic acid (UDCA) in 96% yield . Both epimers gave comparably high yields, but the products—isoUDCA vs. UDCA—are pharmacologically distinct: isoUDCA has a 7-fold lower potency at MRGPRX4 than UDCA .

Stereoselective synthesis Bile acid reduction isoursodeoxycholic acid

Colonic Epithelial Barrier Preservation: 7-Keto LCA vs. Lithocholic Acid in T84 Monolayers

In a direct head-to-head comparison using T84 colonic epithelial monolayers, 24-hour treatment with lithocholic acid (LCA) at 500 µM abolished transepithelial electrical resistance (Rte), whereas 7-keto LCA at the same concentration (500 µM) only partially reduced Rte (p≤0.05 vs. abolition) . Furthermore, carbachol (CCh)-stimulated Cl⁻ secretory responses were reduced by 7-keto LCA (500 µM) to 30.5% of controls (p≤0.001), while forskolin (FSK)-stimulated responses were reduced by 7-keto LCA (100 µM) to 72.5% of controls (p≤0.05). In contrast, LCA at 10 µM already reduced CCh responses to 50.4% (p≤0.001) and at 100 nM reduced FSK responses to 82.9% (p≤0.001) . Acid phosphatase (AP) activity, a toxicity marker, was significantly reduced by 7-keto LCA only at 5 mM, versus LCA at ≥100 µM .

Intestinal epithelial transport Bile acid toxicity Barrier function

Class-Level Reduced Cytotoxicity of 3β-Hydroxy (Iso) Bile Acids vs. 3α-Hydroxy Counterparts

Multiple independent studies establish that 3β-hydroxy (iso) bile acids are universally less cytotoxic than their 3α-hydroxy precursors. Schmidt et al. (2011) demonstrated that AKR1B7 metabolizes 3-keto bile acids to 3β-hydroxy bile acids that are less toxic to cultured cells than their 3α-hydroxy precursors . A comprehensive evaluation by Kuribayashi et al. (2017) of 14 free bile acids across three gut bacterial strains (Bifidobacterium breve, Blautia coccoides, Bacteroides thetaiotaomicron) confirmed that α-hydroxy-type bile acids are more toxic than their oxo-derivatives and β-hydroxy-type epimers . In the specific case of 7-oxo-LCA, membrane integrity dropped to 11.78% at 1.5 mM in B. breve, whereas DCA (a potent toxic α-hydroxy bile acid) caused comparable damage at 0.2 mM—an approximately 7.5-fold concentration differential . The iso-bile acid biosynthetic pathway has been shown to detoxify deoxycholic acid, favoring growth of the keystone genus Bacteroides .

Bile acid cytotoxicity Gut microbiota 3β-hydroxy epimer

Compendial Impurity Reference Standard: Regulatory Utility Differentiated from the 3α-Epimer

7-Oxoisolithocholic acid (CAS 67008-26-8) is officially designated as Ursodeoxycholic Acid EP Impurity L and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of both ursodeoxycholic acid and chenodeoxycholic acid . In contrast, the 3α-epimer 7-oxolithocholic acid (CAS 4651-67-6) is designated as Ursodeoxycholic Acid EP Impurity F / Chenodeoxycholic Acid EP Impurity F . These are distinct impurity entries with different CAS numbers and acceptance criteria. The 3β-epimer arises through a different synthetic pathway (3α→3β epimerization during UDCA/CDCA manufacturing) and requires a separate, specific reference standard for chromatographic identification and quantification in pharmacopeial testing.

Pharmaceutical impurity Reference standard Quality control

Enzymatic Substrate Specificity: 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid as a Distinct Product of EC 1.1.1.391

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is specifically produced as a product by the bacterial enzyme 3beta-hydroxycholanate 3-dehydrogenase (NAD⁺) (EC 1.1.1.391) via the reaction: 5beta-cholanic acid-3,7-dione + NADPH + H⁺ = 5beta-cholanic acid-3beta-ol-7-one + NADP⁺ . It also serves as a substrate for this enzyme in the reverse direction: 3beta-hydroxy-7-oxo-5beta-cholan-24-oic acid + NAD⁺ . This enzyme is part of the iso-bile acid biosynthetic pathway and acts specifically on 3-oxo bile acids to generate 3β-hydroxy products, distinguishing it from the 3α-specific dehydrogenases (EC 1.1.1.52 and EC 1.1.1.392) that produce 3α-hydroxy bile acids . The compound thus occupies a unique node in the bile acid metabolic network that cannot be substituted by its 3α-epimer for enzymatic studies.

Enzyme substrate 3beta-hydroxycholanate 3-dehydrogenase Bile acid metabolism

Optimal Application Scenarios for 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid (CAS 67008-26-8)


Synthesis of Isoursodeoxycholic Acid (isoUDCA) for FXR and MRGPRX4 Pharmacology Studies

7-Oxoisolithocholic acid is the direct and preferred precursor for synthesizing isoursodeoxycholic acid (isoUDCA) via stereoselective 7-oxo reduction (94% yield) . isoUDCA is a 3β,7β-dihydroxy bile acid with distinct pharmacological properties from UDCA, including 7-fold lower potency at MRGPRX4 . For laboratories investigating isoUDCA's role in FXR cooperativity, cholestatic disease models, or MRGPRX4-mediated pruritus, 7-oxoisolithocholic acid (CAS 67008-26-8) is the required starting material; the 3α-epimer 7-oxolithocholic acid (CAS 4651-67-6) produces UDCA upon reduction, not isoUDCA.

Intestinal Epithelial Transport Studies Requiring a Wide Non-Toxic Bile Acid Concentration Window

For experiments examining bile acid effects on colonic epithelial ion transport and barrier function without confounding cytotoxicity, 7-keto LCA offers a substantially wider experimental window than lithocholic acid (LCA). At 500 µM, LCA abolishes epithelial barrier integrity, whereas 7-keto LCA only partially reduces it . This enables dose-response studies across a broader concentration range, particularly for cAMP- (forskolin) and Ca²⁺- (carbachol) dependent secretory pathways.

Pharmaceutical Quality Control: ANDA Filing and Compendial Impurity Testing for UDCA and CDCA

7-Oxoisolithocholic acid (CAS 67008-26-8) is a designated impurity reference standard (Ursodeoxycholic Acid EP Impurity L) required for analytical method development, method validation, and quality control during ANDA submissions and commercial production of ursodeoxycholic acid and chenodeoxycholic acid . It is chromatographically and regulatory distinct from the 3α-epimer impurity (EP Impurity F, CAS 4651-67-6); regulatory compliance mandates the use of the correct CAS-specific reference standard.

Gut Microbiota Bile Acid Metabolism Studies: Iso-Bile Acid Pathway and Detoxification Research

The 3β-hydroxy iso-bile acid pathway, in which 3beta-hydroxy-7-oxo-5beta-cholan-24-oic acid is an intermediate, represents the second most abundant bile acid class in the human gut and functions as a detoxification mechanism that favors Bacteroides growth . For researchers studying the Ruminococcus gnavus-mediated iso-bile acid biosynthetic pathway or evaluating differential toxicity of bile acid epimers on gut commensals, the 3β-epimer (CAS 67008-26-8) is essential as an analytical standard and pathway intermediate, as 3α-epimers are produced by distinct enzymatic machinery (EC 1.1.1.52/392 vs. EC 1.1.1.391) .

Quote Request

Request a Quote for 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.